3-Chloroquinolin-7-ol

Overview

Description

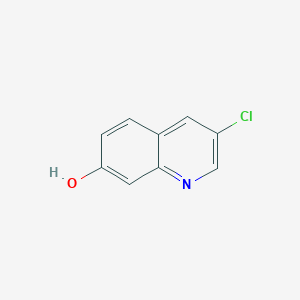

3-Chloroquinolin-7-ol is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.61 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

Quinoline derivatives, including 3-Chloroquinolin-7-ol, have been synthesized using various methods . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The InChI code for 3-Chloroquinolin-7-ol is 1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H . This indicates that the compound contains a nitrogen-containing bicyclic structure, which is characteristic of quinolines .Physical And Chemical Properties Analysis

3-Chloroquinolin-7-ol is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

- Antimicrobial and Antiparasitic Effects : Originally used as an oral anti-parasitic agent, chloroquinol-based compounds have demonstrated efficacy in treating intestinal amebiasis. However, neurotoxicity reports led to their withdrawal from the market (Mao & Schimmer, 2008).

- Cancer Therapy : Recent studies have shown that chloroquine and its analogs can sensitize cancer cells to chemotherapy and radiation treatments, suggesting their potential as cancer therapy enhancers (Solomon & Lee, 2009).

- Neurodegenerative Diseases : Due to their ability to bind copper and dissolve beta-amyloid plaques, these compounds have been explored for Alzheimer's disease treatment (Mao & Schimmer, 2008).

Biochemical Studies and Mechanisms of Action

- Interaction with DNA : Chloroquine has been found to interact with DNA, affecting its functioning in biological systems. This interaction is key to understanding certain DNA-dependent cellular processes (Cohen & Yielding, 1965).

- Effect on Hematin Formation : Studies suggest that chloroquine's antimalarial action is due to its ability to inhibit beta-hematin formation, essential in the life cycle of malaria parasites (Egan et al., 2000).

Material Science and Corrosion Inhibition

- Anti-corrosion Properties : Certain chloroquinol derivatives have shown effectiveness in preventing corrosion of metals in acidic environments, making them useful in industrial applications (Douche et al., 2020).

Safety and Hazards

The safety information for 3-Chloroquinolin-7-ol includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

Quinoline derivatives, including 3-Chloroquinolin-7-ol, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Therefore, future research may focus on the development of new synthesis methods and the exploration of their biological activities.

Mechanism of Action

Target of Action

Quinoline derivatives, which include 3-chloroquinolin-7-ol, are known to have a wide range of biological targets due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s plausible that 3-Chloroquinolin-7-ol may share a similar mechanism.

Biochemical Pathways

Given the broad range of biological activities associated with quinoline derivatives, it’s likely that multiple pathways are affected .

Result of Action

Some quinoline derivatives have shown promising anticancer activity against various cancer cell lines . It’s possible that 3-Chloroquinolin-7-ol may have similar effects.

properties

IUPAC Name |

3-chloroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIERDMXICRPOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856840 | |

| Record name | 3-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinolin-7-ol | |

CAS RN |

1261598-11-1 | |

| Record name | 3-Chloroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

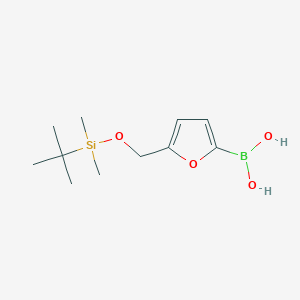

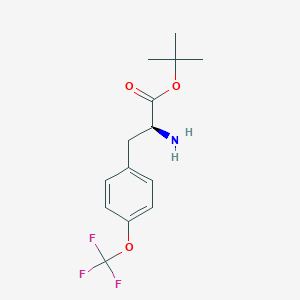

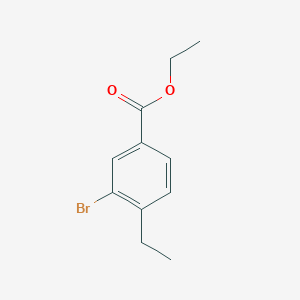

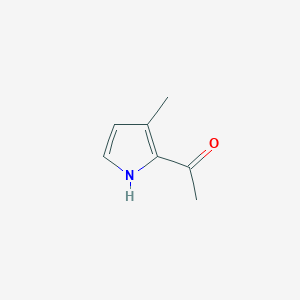

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.